molecular formula C17H20N2O4S B2713178 ethyl (2Z)-2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate CAS No. 736162-68-8

ethyl (2Z)-2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

Cat. No.: B2713178
CAS No.: 736162-68-8
M. Wt: 348.4 g/mol
InChI Key: GRJJYTYYBUHFAJ-UHFFFAOYSA-N
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Description

Ethyl (2Z)-2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a useful research compound. Its molecular formula is C17H20N2O4S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrrolo[2,1-b]thiazol-3-one Derivatives

    Ethyl [4-oxo-3-(2-oxo-2-arylethyl)thiazolidin-2-ylidene]acetates, including the compound , react with substituted benzaldehydes to form 5-arylmethylidene derivatives. This synthesis approach was confirmed by X-ray crystallographic studies (Tverdokhlebov et al., 2005).

  • Chemical Structure and Synthesis Methods

    The compound was synthesized using different methods, including reaction with diethyl acetylenedicarboxylate (DEAD) in acetic acid, and its chemical structure was confirmed through NMR investigations (Aly, Ishak, & Brown, 2014).

  • Synthesis and Complexing Properties

    Alkyl (3-Oxo-2,3-dihydrothiophen-2-ylidene)- and (4-oxothiazolidin-5-ylidene)acetates were synthesized, including derivatives of the discussed compound, showing potential use in membrane processes as sodium cation carriers (Kosterina et al., 2004).

Biological Activities and Potential Applications

  • Anticancer Agent Potential

    The compound, specifically the (Z)-ethyl derivative, showed moderate anticancer activity. The structure and biological activities were investigated, including X-ray crystallography and spectral analysis (Mabkhot et al., 2019).

  • Antibacterial Activity

    New substituted ethylidenehydrazinylidene-1,3-thiazol-4-ones demonstrated antibacterial activity against various microorganisms, suggesting a potential for the compound in antibacterial applications (Hassan et al., 2014).

  • Aldose Reductase Inhibition

    The compound, as part of a series of oxothiazolidine derivatives, showed potential as an aldose reductase inhibitor. This suggests its application in treating diabetic complications (Saeed et al., 2014).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl (2Z)-2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate' involves the condensation of 2-(2,5-dimethylanilino)acetyl chloride with ethyl 2-bromoacetate, followed by cyclization with thiosemicarbazide and subsequent esterification with acetic anhydride.", "Starting Materials": [ "2-(2,5-dimethylanilino)acetyl chloride", "ethyl 2-bromoacetate", "thiosemicarbazide", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 2-(2,5-dimethylanilino)acetyl chloride with ethyl 2-bromoacetate in the presence of a base such as triethylamine to yield ethyl (2Z)-2-[2-(2,5-dimethylanilino)-2-oxoethylidene]acetate.", "Step 2: Cyclization of the intermediate product from step 1 with thiosemicarbazide in the presence of a base such as sodium acetate to yield ethyl (2Z)-2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate.", "Step 3: Esterification of the product from step 2 with acetic anhydride in the presence of a base such as pyridine to yield the final product, ethyl (2Z)-2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate." ] }

CAS No.

736162-68-8

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

ethyl 2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

InChI

InChI=1S/C17H20N2O4S/c1-4-23-17(22)8-16-19(15(21)10-24-16)9-14(20)18-13-7-11(2)5-6-12(13)3/h5-8H,4,9-10H2,1-3H3,(H,18,20)

InChI Key

GRJJYTYYBUHFAJ-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)/C=C/1\N(C(=O)CS1)CC(=O)NC2=C(C=CC(=C2)C)C

SMILES

CCOC(=O)C=C1N(C(=O)CS1)CC(=O)NC2=C(C=CC(=C2)C)C

Canonical SMILES

CCOC(=O)C=C1N(C(=O)CS1)CC(=O)NC2=C(C=CC(=C2)C)C

solubility

not available

Origin of Product

United States

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